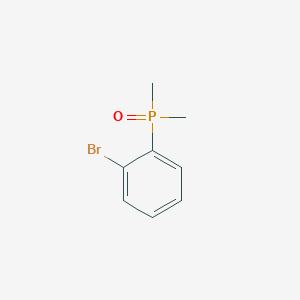
(2-Bromophenyl)dimethylphosphine oxide
Overview
Description
“(2-Bromophenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H10BrOP . It has a molecular weight of 233.04 .
Molecular Structure Analysis
The molecular structure of “(2-Bromophenyl)dimethylphosphine oxide” consists of 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 oxygen atom, and 1 phosphorus atom .Physical And Chemical Properties Analysis
The boiling point of “(2-Bromophenyl)dimethylphosphine oxide” is predicted to be 355.9±34.0 °C, and its density is predicted to be 1.43±0.1 g/cm3 .Scientific Research Applications
Catalysis and Synthesis
(2-Bromophenyl)dimethylphosphine oxide is a key intermediate in the synthesis of bulky and chiral ligands. These ligands have applications in coordination chemistry and transition-metal catalysis, demonstrating specific reactivity profiles that are advantageous for palladium-catalyzed C−C and C−N coupling reactions (Reinhardt et al., 2021). Additionally, carbamoylaminophenyloxymethyl-dimethylphosphine oxides, derivatives of (2-bromophenyl)dimethylphosphine oxide, have been synthesized and analyzed for their composition and structure, indicating potential applications in developing novel compounds (Varbanov et al., 2000).
Material Science
In the field of material science, (2-bromophenyl)dimethylphosphine oxide has been utilized in the synthesis of electron-transport/hole-blocking layers for organic light-emitting diodes (OLEDs), demonstrating promising operational stability and efficiency (Tan et al., 2016). This indicates its significance in enhancing the performance of electronic and optoelectronic devices.
Photopolymerization and Adhesives
A novel photoinitiator based on acylphosphine oxide derivatives has been developed for use in light-curing dental adhesives and resin composites. This photoinitiator exhibits good photopolymerization reactivity, excellent color tone, and high mechanical strength, highlighting the application of (2-bromophenyl)dimethylphosphine oxide in improving dental material formulations (Ikemura & Endo, 2010).
Environmental Applications
Research on the oxidation of bromophenols and the formation of brominated polymeric products during water treatment has shown that (2-bromophenyl)dimethylphosphine oxide can play a role in environmental chemistry, particularly in understanding the fate and reactivity of brominated compounds in water treatment processes (Jiang et al., 2014).
Safety And Hazards
“(2-Bromophenyl)dimethylphosphine oxide” is classified under the GHS07 hazard class. It has several hazard statements including H319 (causes serious eye irritation), H335 (may cause respiratory irritation), H332 (harmful if inhaled), H312 (harmful in contact with skin), H315 (causes skin irritation), and H302 (harmful if swallowed) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-bromo-2-dimethylphosphorylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEGZFCMBWOUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)dimethylphosphine oxide | |
CAS RN |
60398-85-8 | |
| Record name | 1-bromo-2-(dimethylphosphoryl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





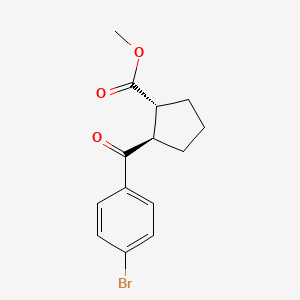

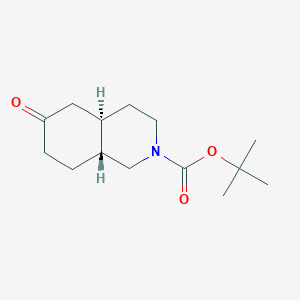





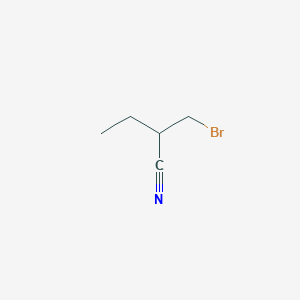

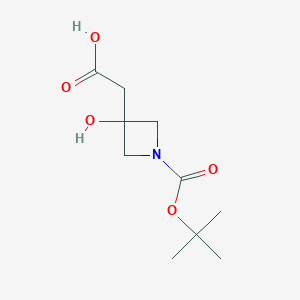
![tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate](/img/structure/B1444318.png)